6-Bromothiazolo[4,5-b]pyridine-2-thiol

Catalog No.
S889613
CAS No.
194668-71-8
M.F
C6H3BrN2S2
M. Wt
247.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Bromothiazolo[4,5-b]pyridine-2-thiol

CAS Number

194668-71-8

Product Name

6-Bromothiazolo[4,5-b]pyridine-2-thiol

IUPAC Name

6-bromo-3H-[1,3]thiazolo[4,5-b]pyridine-2-thione

Molecular Formula

C6H3BrN2S2

Molecular Weight

247.1 g/mol

InChI

InChI=1S/C6H3BrN2S2/c7-3-1-4-5(8-2-3)9-6(10)11-4/h1-2H,(H,8,9,10)

InChI Key

BPZQUJMYTNAMLT-UHFFFAOYSA-N

SMILES

C1=C(C=NC2=C1SC(=S)N2)Br

Canonical SMILES

C1=C(C=NC2=C1SC(=S)N2)Br

6-Bromothiazolo[4,5-b]pyridine-2-thiol is a heterocyclic compound characterized by the presence of both thiazole and pyridine rings, along with a bromine substituent at the 6-position and a thiol group at the 2-position. This compound belongs to a class of thiazolo-pyridine derivatives known for their diverse biological activities and potential applications in medicinal chemistry. The unique structural features of 6-bromothiazolo[4,5-b]pyridine-2-thiol contribute to its reactivity and interaction with biological targets, making it a subject of interest in pharmaceutical research.

Due to its functional groups. Notably:

  • Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents such as hydrogen peroxide or permanganate.
  • Nucleophilic Substitution: The bromine atom can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles, which can modify its biological activity.
  • Condensation Reactions: The thiol group can participate in condensation reactions with aldehydes or ketones, forming thiazole-based derivatives that may exhibit enhanced pharmacological properties.

Research indicates that thiazolo[4,5-b]pyridine derivatives, including 6-bromothiazolo[4,5-b]pyridine-2-thiol, exhibit a range of biological activities:

  • Antimicrobial Properties: Compounds in this class have shown significant antibacterial activity against various pathogens .
  • Anticancer Activity: Some derivatives have been identified as potential inhibitors of cancer cell proliferation, particularly through mechanisms involving the inhibition of specific kinases .
  • Enzyme Inhibition: Certain thiazolo[4,5-b]pyridine compounds have demonstrated inhibitory effects on enzymes such as phosphoinositide 3-kinase alpha, indicating potential applications in cancer therapy .

The synthesis of 6-bromothiazolo[4,5-b]pyridine-2-thiol can be achieved through several methods:

  • Bromination of Thiazolo-Pyridine Precursors: Starting from thiazolo[4,5-b]pyridine derivatives, bromination can be performed using bromine in an appropriate solvent (e.g., acetic acid) to introduce the bromine substituent at the 6-position.
  • Thiol Functionalization: The thiol group can be introduced via nucleophilic substitution reactions on suitable precursors or through direct thiolation methods using thiolating agents .
  • Multi-component Reactions: Recent studies have explored one-pot multi-component reactions that yield functionalized thiazolo-pyridines with high efficiency and yield .

6-Bromothiazolo[4,5-b]pyridine-2-thiol has several potential applications:

  • Pharmaceutical Intermediates: It serves as an intermediate in the synthesis of more complex pharmaceutical compounds.
  • Antibacterial Agents: Its demonstrated antimicrobial properties make it a candidate for developing new antibiotics.
  • Cancer Therapeutics: Given its enzyme inhibition capabilities, it may play a role in developing targeted cancer therapies.

Studies exploring the interactions of 6-bromothiazolo[4,5-b]pyridine-2-thiol with biological systems have shown promising results:

  • Protein Binding: Investigations into how this compound binds to target proteins can elucidate its mechanism of action and help optimize its efficacy.
  • Cellular Uptake: Understanding how well this compound penetrates cell membranes is crucial for assessing its bioavailability and therapeutic potential.

Several compounds share structural similarities with 6-bromothiazolo[4,5-b]pyridine-2-thiol. Here are some notable examples:

Compound NameStructural FeaturesBiological Activity
6-Methylthiazolo[4,5-b]pyridine-2-thiolMethyl group at position 6Antimicrobial and anticancer properties
5-Fluorothiazolo[4,5-b]pyridin-2-amineFluorine substituent at position 5Potent enzyme inhibitors
2-(Methylthio)thiazolo[4,5-d]pyrimidineMethylthio group at position 2Antiviral activity
4-(Pyridin-4-yl)thiazole-2-thiolPyridine ring fused to thiazoleAntimicrobial properties

The uniqueness of 6-bromothiazolo[4,5-b]pyridine-2-thiol lies in its specific combination of bromine and thiol functionalities that enhance its reactivity and potential biological profiles compared to other derivatives. Its distinct structural features may facilitate interactions with different biological targets, paving the way for novel therapeutic applications.

Chemical Nomenclature and Registry Information

International Union of Pure and Applied Chemistry Naming Conventions

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for fused heterocyclic systems containing both thiazole and pyridine rings [1]. The primary International Union of Pure and Applied Chemistry name is 6-bromo [1] [2]thiazolo[4,5-b]pyridine-2-thiol, which accurately describes the bicyclic framework and functional group substitutions [1] [3]. The numbering system begins with the thiazole ring, where the sulfur atom occupies position 1, followed by sequential numbering through the fused pyridine system [4].

The International Union of Pure and Applied Chemistry nomenclature system ensures systematic identification of chemical compounds through standardized rules that generate unique names based on molecular structure [4]. For heterocyclic compounds like 6-bromothiazolo[4,5-b]pyridine-2-thiol, the naming convention incorporates the bicyclic framework designation "thiazolo[4,5-b]pyridine" to indicate the specific fusion pattern between the five-membered thiazole ring and six-membered pyridine ring [1] [4].

Alternative acceptable International Union of Pure and Applied Chemistry nomenclature includes 6-bromothiazolo[4,5-b]pyridine-2-thiol, which represents a commonly used variant that maintains structural accuracy while following International Union of Pure and Applied Chemistry guidelines [3] [5]. The systematic approach ensures that each compound possesses only one formally accepted name, eliminating ambiguity in chemical communication [4].

Chemical Abstracts Service Registry Number: 194668-71-8

The Chemical Abstracts Service registry number 194668-71-8 serves as the unique numerical identifier for 6-bromothiazolo[4,5-b]pyridine-2-thiol in chemical databases and literature [1] [3] [2]. This registry system, maintained by the Chemical Abstracts Service, provides unambiguous identification for chemical substances regardless of naming variations or language differences [6].

The Chemical Abstracts Service number 194668-71-8 appears consistently across multiple chemical suppliers and databases, confirming its established status as the definitive identifier for this specific brominated thiazolopyridine derivative [1] [3] [5]. Chemical database searches utilizing this registry number yield comprehensive information about the compound's properties, availability, and research applications [7].

Registry systems like Chemical Abstracts Service numbers complement systematic nomenclature by providing numerical identifiers that remain constant across different naming conventions and languages [6]. The widespread adoption of 194668-71-8 as the standard identifier for 6-bromothiazolo[4,5-b]pyridine-2-thiol facilitates efficient information retrieval and chemical communication within the scientific community [1] [3].

Alternative Naming Systems and Identifiers

Beyond International Union of Pure and Applied Chemistry nomenclature, 6-bromothiazolo[4,5-b]pyridine-2-thiol is recognized through several alternative naming systems and molecular identifiers [8] [7]. The compound is commonly referred to as 6-bromo-2-mercaptothiazolo[4,5-b]pyridine, utilizing the traditional mercapto designation for thiol functional groups [8] [7].

The Molecular Design Limited number MFCD12756471 provides another standardized identifier used in chemical databases and inventory systems [1] [3] [2]. This alphanumeric code facilitates compound tracking and data management across different chemical information platforms [7].

Naming SystemIdentifierUsage
International Union of Pure and Applied Chemistry Name6-bromo [1] [2]thiazolo[4,5-b]pyridine-2-thiolPrimary systematic nomenclature [1]
Alternative International Union of Pure and Applied Chemistry Name6-bromothiazolo[4,5-b]pyridine-2-thiolCommonly used variant [3]
Common Name6-Bromo-2-mercaptothiazolo[4,5-b]pyridineDescriptive naming [8]
Chemical Abstracts ServiceCAS: 194668-71-8Registry identification [1]
Systematic NameThiazolo[4,5-b]pyridine-2(3H)-thione, 6-bromo-Chemical Abstracts nomenclature [9]

The Simplified Molecular Input Line Entry System notation SC1=NC2=NC=C(Br)C=C2S1 provides a linear text representation of the molecular structure that can be processed by computational chemistry software [3] [2] [10]. This notation system encodes the bicyclic framework, functional groups, and connectivity pattern in a compact format suitable for database storage and electronic communication [10].

Molecular Specifications

Molecular Formula: C6H3BrN2S2

The molecular formula C6H3BrN2S2 precisely defines the atomic composition of 6-bromothiazolo[4,5-b]pyridine-2-thiol [1] [3] [2]. This formula indicates the presence of six carbon atoms forming the bicyclic framework, three hydrogen atoms distributed among the aromatic system and thiol group, one bromine atom serving as a substituent, two nitrogen atoms incorporated into the heterocyclic rings, and two sulfur atoms contributing to both the thiazole ring and thiol functional group [1] [3].

The molecular formula reflects the compound's classification as a halogenated heterocyclic thiol derivative with significant heteroatom content [3] [2]. The presence of multiple heteroatoms (nitrogen, sulfur, bromine) within a relatively small molecular framework contributes to the compound's unique electronic properties and potential for diverse intermolecular interactions [1] [3].

Elemental analysis based on the molecular formula C6H3BrN2S2 reveals a carbon content of 29.16%, hydrogen content of 1.22%, bromine content of 32.35%, nitrogen content of 11.34%, and sulfur content of 25.93% [1] [3]. These proportions highlight the significant contribution of heteroatoms to the overall molecular composition, which influences the compound's physical and chemical properties [2] [5].

Molecular Weight: 247.14

The molecular weight of 247.14 daltons for 6-bromothiazolo[4,5-b]pyridine-2-thiol is calculated based on standard atomic masses and the molecular formula C6H3BrN2S2 [1] [3] [2]. This relatively low molecular weight classifies the compound as a small molecule suitable for various research applications and synthetic transformations [1] [3].

The molecular weight calculation incorporates contributions from each constituent atom: carbon (6 × 12.01 = 72.06), hydrogen (3 × 1.008 = 3.024), bromine (1 × 79.904 = 79.904), nitrogen (2 × 14.007 = 28.014), and sulfur (2 × 32.065 = 64.130), totaling 247.132 daltons [1] [3]. The precision of this value reflects accurate atomic mass determinations and serves as a reference for mass spectrometric identification [2] [8].

Mass spectrometry analysis of 6-bromothiazolo[4,5-b]pyridine-2-thiol typically exhibits a molecular ion peak at mass-to-charge ratio 247.14, corresponding to the protonated molecular ion [M+H]+ [8]. The molecular weight serves as a fundamental parameter for compound identification and purity assessment in analytical chemistry applications [1] [3].

International Chemical Identifier Key: BPZQUJMYTNAMLT-UHFFFAOYSA-N

The International Chemical Identifier key BPZQUJMYTNAMLT-UHFFFAOYSA-N represents the unique structural hash code for 6-bromothiazolo[4,5-b]pyridine-2-thiol [1] [3] [11]. This 27-character alphanumeric string is generated algorithmically from the compound's molecular structure and serves as a universal identifier independent of naming conventions [12].

The International Chemical Identifier system provides a standardized method for representing chemical structures in a format suitable for database searches and computational applications [12]. The key BPZQUJMYTNAMLT-UHFFFAOYSA-N enables unambiguous identification of 6-bromothiazolo[4,5-b]pyridine-2-thiol across different chemical information systems and ensures consistent data retrieval [1] [11].

PropertyValueSource
Molecular FormulaC6H3BrN2S2Multiple chemical suppliers [1]
Molecular Weight (g/mol)247.14Calculated from molecular formula [3]
International Chemical Identifier KeyBPZQUJMYTNAMLT-UHFFFAOYSA-NChemical databases [1]
Simplified Molecular Input Line Entry SystemSC1=NC2=NC=C(Br)C=C2S1Chemical structure representation [3]
Molecular Design Limited NumberMFCD12756471Chemical database identifier [1]
Physical FormPale-yellow to Yellow-brown SolidSigma-Aldrich specifications [1]
Purity (%)95Typical commercial purity [1]
Storage TemperatureRoom temperatureStandard storage conditions [1]

The International Chemical Identifier key facilitates interoperability between different chemical databases and software systems by providing a structure-based identifier that remains constant regardless of the source or naming system used [12]. This standardization supports efficient data sharing and compound identification across the global chemical research community [1] [11].

Structural Properties

Bicyclic Framework Analysis

The bicyclic framework of 6-bromothiazolo[4,5-b]pyridine-2-thiol consists of a five-membered thiazole ring fused to a six-membered pyridine ring through a shared edge [13] . This fusion pattern, designated as [4,5-b], indicates that the thiazole ring is attached to positions 4 and 5 of the pyridine ring, creating a rigid planar system with extended π-conjugation [13] [15].

The thiazolo[4,5-b]pyridine core represents a biologically relevant heterocyclic scaffold that combines the electronic properties of both constituent rings . The thiazole ring contributes a sulfur atom and nitrogen atom to the bicyclic system, while the pyridine ring provides additional nitrogen functionality and aromatic character [13] . This combination results in a unique electronic distribution that influences the compound's reactivity and intermolecular interactions .

Structural analysis reveals that the bicyclic framework adopts a nearly planar conformation with minimal deviation from coplanarity [16]. The dihedral angle between the thiazole and pyridine rings typically ranges from 0° to 10°, indicating effective orbital overlap and π-electron delocalization across the entire bicyclic system [16]. This planarity is crucial for the compound's electronic properties and potential for π-π stacking interactions [16] [17].

The fused ring system exhibits aromatic character throughout both rings, with bond length equalization consistent with electron delocalization [15]. The bicyclic framework provides multiple sites for electrophilic and nucleophilic attack, contributing to the compound's synthetic versatility and potential biological activity .

Thiol-Thione Tautomerism

6-Bromothiazolo[4,5-b]pyridine-2-thiol exists in tautomeric equilibrium between the thiol form (containing an S-H group) and the thione form (containing a C=S double bond) [9] [11] [18]. This tautomerism represents a fundamental structural feature that influences the compound's chemical behavior, stability, and reactivity patterns [18].

The thiol-thione equilibrium involves the migration of a hydrogen atom between the sulfur atom and the adjacent nitrogen atom in the thiazole ring [18]. In the thiol form, the compound is designated as 6-bromothiazolo[4,5-b]pyridine-2-thiol, while the thione form is named 6-bromothiazolo[4,5-b]pyridine-2(3H)-thione [9] [11]. Both tautomeric forms are recognized in chemical databases and literature [9] [11].

Theoretical studies on related thiol-thione systems indicate that the equilibrium position depends on factors such as solvent polarity, temperature, and intermolecular interactions [18]. The thiol form typically predominates in non-polar environments, while polar solvents may stabilize the thione form through hydrogen bonding interactions [18]. Specific solvation effects can significantly influence the tautomeric balance, with protic solvents generally favoring the thiol form [18].

The tautomeric equilibrium affects the compound's spectroscopic properties, with distinct Nuclear Magnetic Resonance and infrared signatures for each form [18]. The thiol form exhibits characteristic S-H stretching vibrations in infrared spectroscopy, while the thione form shows C=S stretching modes at different frequencies [18]. This tautomerism also influences the compound's hydrogen bonding capability and metal coordination behavior [18].

Bond Lengths and Angles

Structural characterization of 6-bromothiazolo[4,5-b]pyridine-2-thiol reveals specific bond lengths and angles characteristic of the fused heterocyclic system [19] [20]. The thiazole ring exhibits typical five-membered ring geometry with C-N bond lengths ranging from 1.30 to 1.37 Å, reflecting partial double bond character due to aromatic delocalization [19] [21].

The C-S bonds in the thiazole ring typically measure 1.71 to 1.72 Å, consistent with single bond character in aromatic heterocycles [19] [22]. The pyridine ring displays characteristic aromatic bond lengths, with C-C bonds ranging from 1.33 to 1.39 Å and C-N bonds measuring 1.33 to 1.35 Å [23] [21] [24].

Bond TypeTypical Length/AngleDescription
C-N (thiazole)1.30-1.37 ÅC=N double bond character in thiazole ring [19]
C-S (thiazole)1.71-1.72 ÅC-S single bond in five-membered ring [19]
C-C (pyridine)1.33-1.39 ÅAromatic C-C bonds in pyridine ring [23]
C-N (pyridine)1.33-1.35 ÅAromatic C-N bonds in six-membered ring [21]
C-Br1.90-1.95 ÅC-Br single bond at position 6 [25]
S-H (thiol)1.34-1.36 ÅThiol functional group bond [26]
Ring angle (thiazole)109-116°Internal angles in five-membered thiazole ring [19]
Ring angle (pyridine)117-123°Internal angles in six-membered pyridine ring [24]
Dihedral angle (bicyclic)0-10°Planarity between fused ring systems [16]

The bromine substitution at position 6 involves a C-Br bond length of approximately 1.90 to 1.95 Å, typical for aromatic C-Br bonds [25]. The thiol functional group exhibits an S-H bond length of 1.34 to 1.36 Å, characteristic of sulfur-hydrogen bonds in aromatic systems [26].

Bond angles within the thiazole ring range from 109° to 116°, reflecting the constraints of the five-membered ring geometry [19]. The pyridine ring exhibits bond angles between 117° and 123°, close to the ideal 120° expected for sp²-hybridized carbon atoms in aromatic systems [24]. The fusion of the two rings creates a rigid framework with minimal conformational flexibility [16].

Conformational Analysis

Conformational analysis of 6-bromothiazolo[4,5-b]pyridine-2-thiol reveals a predominantly planar molecular geometry with limited conformational flexibility due to the rigid bicyclic framework [16] [27]. The fused ring system constrains the molecule to adopt a fixed conformation with minimal deviation from planarity [16].

The bicyclic framework exhibits near-perfect planarity, with the thiazole and pyridine rings lying essentially in the same plane [16]. This coplanar arrangement maximizes π-orbital overlap and promotes electron delocalization across the entire ring system [27]. The dihedral angle between the two rings typically measures less than 10°, indicating effective conjugation [16].

Conformational FeatureDescriptionStructural Impact
Bicyclic PlanarityNearly planar arrangement of fused ring system [16]Determines overall molecular shape and conjugation [16]
Thiol Group OrientationThiol group can adopt different orientations relative to ring plane [18]Affects hydrogen bonding capability and reactivity [18]
Bromine Substitution EffectBromine atom influences electron distribution and molecular geometry [25]Modifies electronic properties and steric hindrance [25]
Ring PuckeringFive-membered thiazole ring may exhibit slight envelope conformation [19]Influences ring strain and stability [19]
Tautomeric PreferenceEquilibrium between thiol and thione tautomeric forms [18]Controls chemical behavior and stability [18]
Intermolecular InteractionsPotential for hydrogen bonding and π-π stacking interactions [17]Affects crystal packing and solubility properties [17]

The thiol functional group at position 2 can adopt different orientations relative to the ring plane, depending on intermolecular interactions and crystal packing forces [18]. In the solid state, the thiol group may participate in hydrogen bonding networks that influence the overall molecular conformation [17].

The bromine substituent at position 6 introduces both electronic and steric effects that influence the molecular conformation [25] [17]. The bromine atom's large size and polarizability contribute to intermolecular interactions, particularly halogen bonding, which can affect crystal packing and conformational preferences [17].

XLogP3

2.2

Wikipedia

6-Bromo[1,3]thiazolo[4,5-b]pyridine-2(3H)-thione

Dates

Last modified: 08-16-2023

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